molecular formula C19H16O5 B2525623 (Z)-methyl 2-((2-benzylidene-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate CAS No. 858762-38-6

(Z)-methyl 2-((2-benzylidene-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate

Cat. No.: B2525623
CAS No.: 858762-38-6
M. Wt: 324.332
InChI Key: QDMCAXYWSRCAFC-YVLHZVERSA-N
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Description

(Z)-methyl 2-((2-benzylidene-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate is a fascinating chemical compound with a unique structure that makes it suitable for various scientific research applications.

Preparation Methods

The synthesis of (Z)-methyl 2-((2-benzylidene-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate typically involves several steps. The synthetic route often starts with the preparation of the benzofuran core, followed by the introduction of the benzylidene group and the esterification to form the final product. Reaction conditions may include the use of catalysts, specific temperatures, and solvents to optimize yield and purity. Industrial production methods would likely involve scaling up these laboratory procedures while ensuring consistency and efficiency.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the benzylidene group or other functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

(Z)-methyl 2-((2-benzylidene-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate has diverse applications in scientific research:

    Chemistry: It is used in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.

    Biology: The compound can be used to investigate biological pathways and interactions at the molecular level.

    Industry: The compound’s unique properties make it suitable for various industrial applications, including the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (Z)-methyl 2-((2-benzylidene-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to desired outcomes such as inhibition of enzymes or activation of receptors. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

When compared to similar compounds, (Z)-methyl 2-((2-benzylidene-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate stands out due to its unique structure and versatile applications. Similar compounds include:

  • (Z)-ethyl 2-((2-benzylidene-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate
  • (2Z)-2-Benzylidene-3-oxo-2,3-dihydro-1-benzofuran-6-yl benzenesulfonate These compounds share structural similarities but may differ in their specific applications and reactivity.

Properties

IUPAC Name

methyl 2-[[(2Z)-2-benzylidene-3-oxo-1-benzofuran-6-yl]oxy]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16O5/c1-12(19(21)22-2)23-14-8-9-15-16(11-14)24-17(18(15)20)10-13-6-4-3-5-7-13/h3-12H,1-2H3/b17-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDMCAXYWSRCAFC-YVLHZVERSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC=CC=C3)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C(=O)OC)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=CC=C3)/O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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